physical and chemical properties of Methyl 3-hydroxycyclobutanecarboxylate
physical and chemical properties of Methyl 3-hydroxycyclobutanecarboxylate
This technical guide details the physicochemical profile, synthesis, and reactivity of Methyl 3-hydroxycyclobutanecarboxylate , a critical aliphatic scaffold in medicinal chemistry.[1][2]
CAS: 4934-99-0 (Generic) | Formula: C₆H₁₀O₃ | MW: 130.14 g/mol [1][2]
Part 1: Executive Summary & Strategic Utility
Methyl 3-hydroxycyclobutanecarboxylate serves as a high-value bifunctional building block in drug discovery. Its utility stems from the cyclobutane core , which acts as a rigid, non-aromatic spacer (bioisostere) capable of orienting functional groups (hydroxyl and ester) in precise vectors.[2]
In "Fragment-Based Drug Design" (FBDD), this scaffold is prized for its ability to lower lipophilicity (LogP ~ -0.[2]07) while increasing metabolic stability compared to linear alkyl chains.[2][3] The distinct cis and trans isomers allow researchers to probe specific binding pocket geometries, making the separation and identification of these stereoisomers a critical workflow step.[3]
Part 2: Molecular Architecture & Stereochemistry
The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).[2][3] This puckering significantly influences the spatial arrangement of the C1-ester and C3-hydroxyl groups.[2][3]
Isomeric Profiles
-
Cis-Isomer (Syn): The ester and hydroxyl groups are on the same face of the ring.[2][3] In the puckered conformation, this often places one substituent in a pseudo-equatorial position and the other in a pseudo-axial position, leading to distinct dipole moments.[3]
-
Trans-Isomer (Anti): The groups are on opposite faces.[2][3] This isomer is generally thermodynamically more stable and often exhibits higher crystallinity in derivative forms.[2][3]
Visualization: Stereochemical Relationships
Figure 1: Stereochemical divergence from the oxo-precursor. The ratio of cis:trans is dictated by the hydride reducing agent used.[3]
Part 3: Physical Characterization Profile
The following data represents the generic mixture unless specified. Note that pure isomers will exhibit sharper melting points and distinct NMR shifts.[2][3]
| Property | Value / Description | Context for Researchers |
| Physical State | Colorless to pale yellow liquid | Viscous due to H-bonding (hydroxyl group).[2] |
| Boiling Point | 190°C (at 760 mmHg) | High BP requires vacuum distillation for purification (e.g., 110°C @ 10 mmHg).[2] |
| Density | 1.232 g/cm³ | Significantly denser than water; facilitates phase separation in organic extractions.[2][3] |
| Refractive Index | Useful for purity checks during distillation fractions.[2][3] | |
| Flash Point | 76°C | Combustible. Requires standard flammability precautions.[2][3] |
| LogP | -0.07 to -0.2 (Predicted) | Hydrophilic. Good solubility in polar organics (MeOH, THF, DCM); moderate water solubility.[2] |
| pKa | ~14.7 (Hydroxyl) | Typical secondary alcohol acidity; deprotonation requires strong bases (NaH, LDA).[2] |
Part 4: Chemical Reactivity & Functionalization
The molecule contains three reactive centers: the secondary alcohol , the methyl ester , and the strained cyclobutane ring .[3]
Hydroxyl Group Transformations[3]
-
Oxidation: Treatment with Dess-Martin Periodinane (DMP) or Swern conditions reverts the compound to Methyl 3-oxocyclobutanecarboxylate .[2]
-
Substitution (Inversion): Under Mitsunobu conditions (
, DIAD, Nucleophile), the hydroxyl group can be displaced with inversion of configuration .[2] This is the primary method to convert cis to trans (or vice versa) via an ester intermediate.[2][3]
Ester Group Manipulations[2][3][4]
-
Hydrolysis: LiOH/THF/Water hydrolysis yields 3-hydroxycyclobutanecarboxylic acid .[2]
-
Reduction:
reduction yields the achiral diol 3-(hydroxymethyl)cyclobutanol .[2]
Ring Strain Implications
The cyclobutane ring has ~26 kcal/mol of ring strain.[3] While stable under standard conditions, it is susceptible to ring-opening under harsh acidic conditions or radical conditions.[2] Avoid strong Lewis acids at high temperatures unless ring expansion is desired.[2][3]
Visualization: Reactivity Flowchart
Figure 2: Divergent synthetic pathways.[2] The hydroxyl activation (Tosylate/Mitsunobu) is critical for stereochemical inversion.[2][3]
Part 5: Synthesis & Purification Protocols
Objective: Synthesis of Methyl 3-hydroxycyclobutanecarboxylate from Methyl 3-oxocyclobutanecarboxylate.
Protocol 1: Reduction (Sodium Borohydride)
This method typically yields a mixture of cis and trans isomers (often favoring cis ~60:40 to 70:30).[2][3]
-
Dissolution: Dissolve Methyl 3-oxocyclobutanecarboxylate (1.0 eq) in Methanol (0.5 M concentration). Cool to 0°C.[2][3]
-
Addition: Add
(0.35 eq) portion-wise over 30 minutes. Note: Use stoichiometric control to prevent ester reduction. -
Quench: Quench with sat.
solution. -
Extraction: Evaporate MeOH, extract aqueous residue with DCM (3x).
-
Purification: The isomers are separable by silica gel chromatography.
Protocol 2: Stereoselective Reduction (L-Selectride)
To favor the thermodynamically less stable isomer (often the cis form via bulky hydride attack from the less hindered face):
-
Use L-Selectride in THF at -78°C.[2] This bulky reagent attacks the ketone from the less hindered trajectory, enhancing diastereoselectivity (>90:10 ratios possible).[2][3]
Part 6: Analytical Fingerprinting
Distinguishing the isomers requires careful NMR analysis.[2][3] The key differentiator is the methine proton signal at C3.[3]
H NMR (400 MHz, )
-
Common Signals:
-
Isomer Distinction (Diagnostic):
-
Trans-Isomer: The H-3 methine proton (geminal to OH) typically appears as a quintet or broad multiplet around
4.5–4.6 ppm.[2] -
Cis-Isomer: The H-3 methine proton often appears slightly upfield or with different splitting patterns (pseudo-quartet) due to the different magnetic environment relative to the ester.[2][3]
-
Coupling Constants (
): The cis vicinal coupling is generally smaller (6–8 Hz) than the trans pseudo-diaxial coupling (if accessible), but in cyclobutanes, the puckering makes Karplus relationships complex.[2][3] NOESY 1D/2D is the gold standard: Irradiating H-1 (ester methine) will show a strong NOE enhancement at H-3 for the cis isomer (syn face) and negligible enhancement for the trans isomer.[2][3]
-
Part 7: Handling, Stability & Safety[2]
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.[2][3]
-
Stability: Stable to ambient light.[2][3] Avoid prolonged exposure to moisture to prevent slow hydrolysis of the ester.[2][3]
-
Safety Hazards (GHS):
